(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
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Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H14N2O3
- Molecular Weight : 306.32 g/mol
This compound features a benzoxazole ring, a prop-2-enenitrile moiety, and methoxy-substituted phenyl groups, contributing to its unique biological profile.
Anticancer Activity
Research has indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. Studies suggest that it may modulate pathways associated with tumor growth and metastasis.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G1 phase |
HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |
Antioxidant Properties
The compound also exhibits notable antioxidant activity:
- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Assay Type | Result |
---|---|
DPPH Scavenging | IC50 = 25 µM |
ABTS Assay | 70% inhibition at 50 µM |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound:
- Findings : It has been shown to protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
Case Studies
- Study on Breast Cancer Cells : A study published in Chemical Papers demonstrated that this compound effectively reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotection in Animal Models : Another investigation highlighted its protective effects against neurodegeneration in rodent models subjected to oxidative stress. The compound significantly improved cognitive functions and reduced biomarkers of neuronal damage .
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-21-16-8-7-12(10-17(16)22-2)9-13(11-19)18-20-14-5-3-4-6-15(14)23-18/h3-10H,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJMNJEEQNSCL-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.